molecular formula C15H19NO4 B12945356 tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate

Cat. No.: B12945356
M. Wt: 277.31 g/mol
InChI Key: LRRANVSGGSUXOY-UHFFFAOYSA-N
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Description

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, two methoxy groups, and an indole core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced with sodium borohydride in methanol to obtain the corresponding alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Finally, the formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl indoline-1-carboxylate

Uniqueness

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl 5,6-dimethoxyindole-1-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h6-9H,1-5H3

InChI Key

LRRANVSGGSUXOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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